molecular formula C25H28O8S B562743 Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 CAS No. 1185240-84-9

Methyl 4'-Tosyl Mycophenoate-6-methyl-d3

Cat. No.: B562743
CAS No.: 1185240-84-9
M. Wt: 491.569
InChI Key: UEHFBCOBVAUDFJ-JTHMAHIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C25H25D3O8S and a molecular weight of 491.57 g/mol . This compound is a derivative of mycophenolic acid, modified with a tosyl group and deuterium labeling, which enhances its stability and utility in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 involves its interaction with specific molecular targets. The tosyl group enhances its reactivity, allowing it to participate in various biochemical pathways. The deuterium labeling provides stability and allows for precise tracking in metabolic studies. The compound can inhibit or modify enzyme activity, making it useful in studying enzymatic processes and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-Tosyl Mycophenoate-6-methyl-d3 stands out due to its combination of tosylation and deuterium labeling, which provides enhanced stability, reactivity, and utility in a wide range of scientific applications. This unique combination makes it a valuable tool in both research and industrial settings .

Properties

IUPAC Name

methyl (E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHFBCOBVAUDFJ-JTHMAHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662125
Record name Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185240-84-9
Record name Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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